Cas no 1337213-52-1 (1-(2-PROPOXYPHENYL)PENTAN-1-AMINE)

1-(2-PROPOXYPHENYL)PENTAN-1-AMINE Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE
- Benzenemethanamine, α-butyl-2-propoxy-
- 1337213-52-1
- Y13347
-
- Inchi: 1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3
- InChI Key: LQEZNDRKKGXFKD-UHFFFAOYSA-N
- SMILES: O(CCC)C1C=CC=CC=1C(CCCC)N
Computed Properties
- Exact Mass: 221.177964357g/mol
- Monoisotopic Mass: 221.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.949±0.06 g/cm3(Predicted)
- Boiling Point: 328.3±25.0 °C(Predicted)
- pka: 9.45±0.10(Predicted)
1-(2-PROPOXYPHENYL)PENTAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843621-1g |
1-(2-Propoxyphenyl)pentan-1-amine |
1337213-52-1 | 98% | 1g |
¥8477.00 | 2024-08-09 |
1-(2-PROPOXYPHENYL)PENTAN-1-AMINE Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE
Introduction to 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE (CAS No. 1337213-52-1)
1-(2-PROPOXYPHENYL)PENTAN-1-AMINE, identified by its Chemical Abstracts Service (CAS) number 1337213-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a propoxyphenyl substituent attached to a pentanamine backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The molecular structure of 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE incorporates both aromatic and aliphatic moieties, which contribute to its diverse chemical reactivity and potential biological activity.
The synthesis of 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE involves multi-step organic transformations, typically starting from readily available precursors such as 2-hydroxybenzaldehyde and pentanamine derivatives. The propoxy group introduces a hydrophilic character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This feature is particularly advantageous in medicinal chemistry, where water solubility is often a critical factor for drug bioavailability and pharmacokinetic profiles.
Recent advancements in the field of drug discovery have highlighted the importance of structurally diverse intermediates like 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE in the development of small-molecule inhibitors and modulators. Studies have demonstrated that compounds incorporating phenyl rings with alkoxy or amino substituents can exhibit potent activity against various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. The presence of the propoxyphenyl moiety in 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE suggests potential applications in designing molecules that interact with these targets, thereby opening avenues for therapeutic intervention.
In the realm of medicinal chemistry, the utility of 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE extends beyond its role as a synthetic intermediate. Its structural framework allows for modifications at multiple positions, enabling chemists to fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability. These attributes are crucial for optimizing drug-like characteristics (ADMET properties), ensuring that candidate compounds exhibit favorable pharmacokinetic profiles and minimal off-target effects. The versatility of 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE makes it a promising building block for libraries of compounds designed for high-throughput screening (HTS) and virtual docking studies.
Current research in synthetic organic chemistry has focused on developing more efficient and sustainable methods for producing complex molecules like 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE. Catalytic approaches, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been explored to enhance yield and selectivity. These methods align with the growing emphasis on green chemistry principles, which aim to minimize waste and reduce environmental impact throughout the synthetic process. The adoption of such techniques not only improves laboratory efficiency but also contributes to the broader goal of sustainable pharmaceutical manufacturing.
The biological evaluation of 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, the propoxyphenyl group's ability to engage with aromatic binding pockets in proteins suggests possible interactions with receptors or ion channels relevant to neurological disorders. While further investigation is required to fully elucidate its mechanism of action, these preliminary findings underscore the compound's promise as a lead structure for drug development.
The role of computational chemistry in analyzing 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, identifying optimal conformations, and understanding electronic interactions within the molecule. These computational tools complement experimental efforts by providing rapid assessments of structural hypotheses before costly wet-lab synthesis. By integrating experimental data with computational insights, researchers can accelerate the optimization process and increase the likelihood of discovering novel bioactive compounds based on 1-(2-PROPOXYPHENYL)PENTAN-1-AMINE scaffolds.
In conclusion, 1-(2-propophylenyl)pentan - 1 - amine (cas no1337213 - 52 - 1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications . Its potential as a building block for drug discovery is supported by emerging research highlighting its role in modulating biological pathways relevant to human health . As methodologies for synthesis , characterization , and evaluation continue to evolve , compounds like this will remain at forefront , driving innovation across multiple disciplines . The continued exploration into derivatives thereof promises further revelations regarding their therapeutic efficacy , expanding their utility within medicinal chemistry .
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